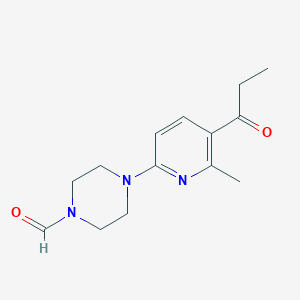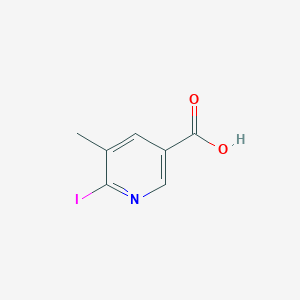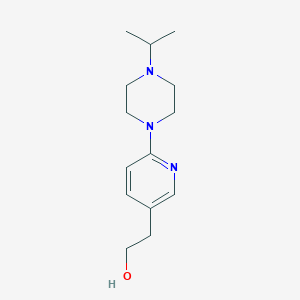
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a piperazine ring substituted with an isopropyl group, connected to a pyridine ring, which is further linked to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 4-isopropylpiperazine with 3-bromopyridine, followed by reduction and subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields piperidine derivatives.
Substitution: Results in various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Isopropyl-6-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide: Shares a similar piperazine and pyridine structure but with additional functional groups.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: Another compound with a piperazine and pyridine core, differing in the position of the functional groups.
Uniqueness
2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of an ethanol group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C14H23N3O |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C14H23N3O/c1-12(2)16-6-8-17(9-7-16)14-4-3-13(5-10-18)11-15-14/h3-4,11-12,18H,5-10H2,1-2H3 |
Clave InChI |
VSLHIWYSBGDKOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
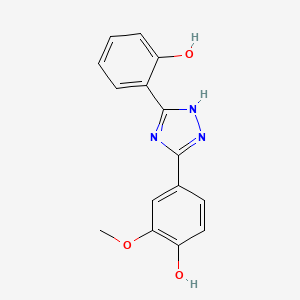


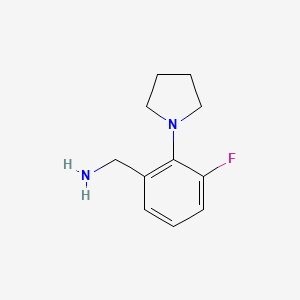

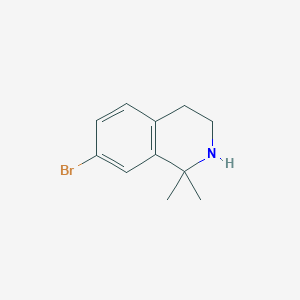



![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
